2-(undecylsulfanyl)-1H-benzimidazole
Description
Contextualizing Benzimidazole (B57391) Derivatives in Modern Organic Synthesis and Medicinal Chemistry Landscapes
Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. ekb.eg This has led to their successful development as drugs for a variety of conditions. The core structure, consisting of a fused benzene (B151609) and imidazole (B134444) ring, is readily synthesized and can be functionalized at various positions to modulate its biological activity. researchgate.net
The broad pharmacological profile of benzimidazole derivatives is well-documented and includes:
Antimicrobial activity: Exhibiting effects against a range of bacteria and fungi. nih.gov
Anticancer properties: Showing promise in the development of new cancer therapies.
Antiviral applications: Investigated for their potential against various viral infections. researchgate.net
Anti-inflammatory effects: Demonstrating potential in managing inflammation. nih.gov
The synthesis of 2-substituted benzimidazoles, particularly those with sulfur-containing moieties, is an active area of research. ijprs.com These compounds are often prepared from 2-mercaptobenzimidazole (B194830), a readily available starting material.
Rationale for Investigating the Undecylsulfanyl Moiety within Benzimidazole Scaffolds
The incorporation of a long alkyl chain, such as the undecyl group in 2-(undecylsulfanyl)-1H-benzimidazole, is a deliberate strategy to influence the molecule's properties, primarily its lipophilicity. Lipophilicity, or the ability of a compound to dissolve in fats, oils, and lipids, is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties.
The key rationales for investigating the undecylsulfanyl moiety include:
Enhanced Lipophilicity: The eleven-carbon chain of the undecyl group significantly increases the molecule's hydrophobicity. This can enhance its ability to cross cell membranes and interact with lipophilic pockets in biological targets. nih.gov
Improved Membrane Permeability: Increased lipophilicity can lead to better penetration through biological membranes, which is crucial for reaching intracellular targets.
Modulation of Biological Activity: The length of the alkyl chain can directly impact the biological activity. Studies on other 2-alkylthio-benzimidazoles have shown that the antifungal activity can be optimized with a specific chain length, with a nine-carbon chain showing strong activity. nih.gov
Potential for Self-Assembly and Material Science Applications: Long alkyl chains can induce self-assembly properties, making these molecules interesting for applications in materials science, such as in the formation of corrosion-inhibiting films. researchgate.netresearchgate.net Research has shown that long-chain alkyl-substituted benzimidazoles have great potential as corrosion inhibitors due to the barrier effect of the non-polar long chain. researchgate.net
Current Research Trajectories and Academic Significance of this compound
While specific research focused solely on this compound is not extensively documented in publicly available literature, the broader class of 2-(long-chain-alkylthio)-benzimidazoles is gaining attention in several areas:
Corrosion Inhibition: A significant area of investigation for these compounds is their application as corrosion inhibitors for metals, particularly steel, in acidic environments. researchgate.netnih.gov The benzimidazole head group can adsorb onto the metal surface, while the long hydrophobic alkyl tail forms a protective barrier, preventing corrosive agents from reaching the surface. researchgate.netnih.gov
Antimicrobial and Antifungal Agents: The lipophilicity imparted by the long alkyl chain is being explored for its potential to enhance antimicrobial and antifungal activities. nih.govnih.gov The increased ability to disrupt microbial cell membranes is a key aspect of this research.
Medicinal Chemistry: In the broader context of drug discovery, the undecylsulfanyl group serves as a tool to fine-tune the pharmacokinetic and pharmacodynamic properties of the benzimidazole scaffold.
The academic significance of studying compounds like this compound lies in understanding the structure-activity relationships (SAR) and structure-property relationships (SPR) of benzimidazole derivatives. By systematically modifying the alkyl chain length and studying the resulting changes in biological activity or material properties, researchers can develop predictive models for designing more effective molecules for specific applications.
Detailed Research Findings
Although a comprehensive body of research dedicated exclusively to this compound is limited, we can infer its likely properties and synthesis based on studies of closely related long-chain 2-alkylthio-benzimidazoles.
Synthesis and Characterization
The synthesis of this compound would typically proceed via the S-alkylation of 2-mercapto-1H-benzimidazole with an undecyl halide (e.g., 1-bromoundecane) in the presence of a base.
General Synthetic Scheme:
Predicted Spectroscopic Data:
| Spectroscopic Technique | Predicted Salient Features |
| ¹H NMR | Signals for the aromatic protons of the benzimidazole ring, a triplet for the terminal methyl group of the undecyl chain, a triplet for the methylene (B1212753) group attached to the sulfur atom, and a series of multiplets for the other methylene groups of the alkyl chain. The N-H proton of the benzimidazole ring would likely appear as a broad singlet. |
| ¹³C NMR | Resonances for the aromatic carbons of the benzimidazole ring, including the characteristic C=N carbon, and multiple signals corresponding to the eleven carbons of the undecyl chain. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, aromatic C-H stretching, aliphatic C-H stretching, and C=N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₈H₂₈N₂S). |
Structure
3D Structure
Properties
Molecular Formula |
C18H28N2S |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2-undecylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C18H28N2S/c1-2-3-4-5-6-7-8-9-12-15-21-18-19-16-13-10-11-14-17(16)20-18/h10-11,13-14H,2-9,12,15H2,1H3,(H,19,20) |
InChI Key |
LTEDZKNHLNVQEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCSC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Undecylsulfanyl 1h Benzimidazole and Its Analogues
Precursor Chemistry and Strategic Selection for Benzimidazole (B57391) Core Formation
The synthesis of 2-(undecylsulfanyl)-1H-benzimidazole is strategically designed around the convergent assembly of two primary precursor molecules: one to form the benzimidazole core and another to introduce the undecylsulfanyl side chain. The foundational precursor for the bicyclic benzimidazole system is typically o-phenylenediamine (B120857) or its substituted derivatives. nih.govrdd.edu.iqacs.orgcutm.ac.inresearchgate.net This aromatic diamine provides the benzene (B151609) ring and the two nitrogen atoms necessary for the formation of the fused imidazole (B134444) ring.
The selection of the second precursor depends on the chosen synthetic pathway. In the most common and efficient route, carbon disulfide (CS₂) serves as the source for the C2 carbon atom. rdd.edu.iqresearchgate.net The reaction between o-phenylenediamine and CS₂ yields the stable intermediate, 2-mercapto-1H-benzimidazole (also known by its tautomeric form, 1,3-dihydro-2H-benzimidazole-2-thione). rdd.edu.iq This intermediate is pivotal as it contains the necessary thiol group for subsequent functionalization.
The undecylsulfanyl moiety is introduced via an electrophilic precursor, typically an undecyl halide such as 1-bromoundecane (B50512) or 1-iodoundecane. rdd.edu.iqnih.govacs.org The choice of the halide affects reactivity, with iodides generally being more reactive than bromides. These precursors are strategically selected for their commercial availability and reactivity in nucleophilic substitution reactions.
Detailed Synthetic Pathways to this compound: A Mechanistic Perspective
The formation of this compound is generally achieved through a two-step process involving the initial formation of the benzimidazole ring followed by the attachment of the sulfur-linked alkyl chain.
Condensation Reactions and Ring Closure Strategies
The synthesis commences with the condensation of o-phenylenediamine with carbon disulfide. rdd.edu.iqresearchgate.net Mechanistically, this reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine onto the electrophilic carbon of carbon disulfide. This forms a dithiocarbamic acid intermediate, which is unstable. Subsequent intramolecular reaction and cyclization, driven by the proximity of the second amino group, leads to the formation of the five-membered imidazole ring. The process concludes with the elimination of a molecule of hydrogen sulfide (B99878), yielding 2-mercapto-1H-benzimidazole. researchgate.net This ring closure is a critical step, establishing the core heterocyclic structure. Alternative, though less direct for this specific target, methods for forming the benzimidazole ring involve the condensation of o-phenylenediamine with reagents like formic acid or aldehydes, but these would require subsequent steps to introduce the sulfur atom at the C2 position. nih.govcutm.ac.inslideshare.net
C-S Bond Formation Methodologies at the C2 Position of the Benzimidazole Core
The crucial carbon-sulfur bond is formed via the S-alkylation of the 2-mercapto-1H-benzimidazole intermediate. rdd.edu.iqnih.govacs.org This reaction is a classic example of a nucleophilic substitution. The thiol group of 2-mercapto-1H-benzimidazole is first deprotonated by a base, such as potassium hydroxide (B78521) or sodium hydroxide, to form a highly nucleophilic thiolate anion. acs.orgijmrhs.com This anion then attacks the electrophilic carbon atom of the undecyl halide (e.g., 1-bromoundecane), displacing the halide ion and forming the desired this compound product. acs.org The reaction is highly efficient and regioselective for the sulfur atom, as the thiolate is a softer and more potent nucleophile than the nitrogen atoms of the imidazole ring under these conditions.
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
Optimizing reaction parameters is essential for maximizing the yield and purity of this compound. Key factors that are manipulated include the choice of base, solvent, catalyst, and temperature, particularly for the S-alkylation step.
The presence of a base is critical for deprotonating the thiol group. The concentration of the base, such as KOH, can significantly influence the reaction rate and conversion. researchgate.netacs.org Solvents are chosen to ensure adequate solubility of both the benzimidazole intermediate and the alkylating agent. Ethanol (B145695) is a commonly used solvent for this transformation. rdd.edu.iqijmrhs.com For reactions involving immiscible reactants, a two-phase system (e.g., dichloromethane (B109758) and water) can be employed in conjunction with a phase-transfer catalyst (PTC). acs.org
Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) hydroxide (TBAOH) or cetyltrimethylammonium bromide (CTMAB), are particularly effective in enhancing the reaction rate in biphasic systems. acs.org The catalyst facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase where the alkyl halide is located, thereby accelerating the reaction. acs.org Temperature also plays a significant role; while some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate and yield. researchgate.netresearchgate.netresearchgate.net
Below is a data table summarizing key parameters for the optimization of the S-alkylation of 2-mercaptobenzimidazole (B194830) analogues.
| Parameter | Condition | Effect on Reaction | Reference |
|---|---|---|---|
| Base | Potassium Hydroxide (KOH) | Essential for thiolate formation; concentration affects rate. | acs.org, researchgate.net |
| Solvent | Ethanol | Good solubility for reactants, leading to a homogeneous reaction. | rdd.edu.iq, ijmrhs.com |
| Solvent System | Dichloromethane/Water (Biphasic) | Effective when used with a phase-transfer catalyst. | acs.org |
| Catalyst | Tetrabutylammonium Hydroxide (TBAOH) | Acts as a phase-transfer catalyst to accelerate biphasic reactions. | acs.org |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate. | researchgate.net, researchgate.net |
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives to reduce environmental impact. For the synthesis of this compound, several green strategies can be adopted. The use of environmentally benign solvents like water or ethanol is a primary consideration. researchgate.netresearchgate.net
Solvent-free reaction conditions represent a significant advancement in green synthesis. Techniques such as grinding the reactants together, sometimes with a catalytic amount of a solid support, can promote the reaction without the need for a solvent. researchgate.net Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.netorganic-chemistry.org
Furthermore, the development of one-pot synthesis procedures, where the formation of 2-mercaptobenzimidazole and its subsequent S-alkylation are performed in the same reaction vessel without isolating the intermediate, aligns with green chemistry principles by minimizing waste and improving atom economy. organic-chemistry.org
Derivatization Strategies for Structural Modification of this compound
Structural modification of this compound is often pursued to explore structure-activity relationships for various applications. The most common site for derivatization is the N1-position of the imidazole ring. nih.gov The secondary amine (N-H) of the benzimidazole core can be readily alkylated, arylated, or acylated. N-alkylation is typically achieved by reacting the parent compound with an alkyl halide in the presence of a base. researchgate.netresearchgate.netgoogle.com This yields 1-alkyl-2-(undecylsulfanyl)-1H-benzimidazole derivatives.
Another strategy for derivatization involves introducing substituents onto the benzene ring. This is accomplished by starting with a appropriately substituted o-phenylenediamine precursor. nih.gov For example, using a 4-nitro-o-phenylenediamine (B140028) would result in a nitro group on the final benzimidazole product, which could then be further modified. These derivatization strategies allow for the creation of a library of analogues with diverse physicochemical properties.
Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Undecylsulfanyl 1h Benzimidazole
Electronic Structure and Reactive Sites within 2-(undecylsulfanyl)-1H-benzimidazole
The arrangement of electrons and the resulting charge distribution within the this compound molecule are fundamental to understanding its chemical reactivity. Computational studies on related benzimidazole (B57391) structures provide insights into the probable electronic landscape of this specific derivative.
The benzimidazole ring contains several potential reactive sites. The nitrogen atoms of the imidazole (B134444) moiety are key centers of reactivity. The pyrrolic nitrogen (N-1) is nucleophilic after deprotonation, while the iminic nitrogen (N-3) is inherently nucleophilic due to its lone pair of electrons. The acidity of the N-H group allows for the formation of a benzimidazolide (B1237168) anion, a potent nucleophile. nih.gov
The carbon atom at the 2-position (C-2), situated between the two nitrogen atoms, is electrophilic. This electrophilicity is a consequence of the electron-withdrawing nature of the adjacent nitrogen atoms. The sulfur atom of the undecylsulfanyl group is also a nucleophilic center, owing to its lone pairs of electrons.
Computational analyses, such as Density Functional Theory (DFT) calculations on similar benzimidazole derivatives, often reveal the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For many benzimidazole systems, the HOMO is localized over the benzimidazole ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is also often centered on the benzimidazole ring, suggesting its susceptibility to nucleophilic attack, particularly at the C-2 position. researchgate.net
Interactive Table: Predicted Reactive Centers in this compound
| Site | Type | Predicted Reactivity |
| N-1 (after deprotonation) | Nucleophilic | Undergoes reactions with electrophiles such as alkyl and acyl halides. |
| N-3 | Nucleophilic | Participates in coordination with electrophiles and protonation. |
| C-2 | Electrophilic | Susceptible to attack by strong nucleophiles. |
| Sulfur Atom | Nucleophilic | Can be targeted by electrophiles and oxidizing agents. |
The benzimidazole heterocycle is an aromatic system, which contributes to its relative stability. The fusion of the benzene (B151609) and imidazole rings results in a delocalized π-electron system. This aromaticity influences the reactivity of the entire molecule. The imidazole portion of the ring system can act as both a weak acid and a weak base. The N-H proton can be removed by a base, enhancing the nucleophilicity of the ring for subsequent reactions like N-alkylation. nih.gov
The benzimidazole ring can participate in electrophilic aromatic substitution reactions on the benzene part of the molecule, although the conditions required may be influenced by the presence of the undecylsulfanyl group at the 2-position.
The undecylsulfanyl chain primarily exerts a steric and electronic influence on the reactivity of the benzimidazole core. Electronically, the thioether group is generally considered to be weakly electron-donating through resonance and weakly electron-withdrawing through induction. The long alkyl chain is primarily electron-donating through an inductive effect. This can subtly modulate the electron density of the benzimidazole ring system.
Sterically, the long and flexible undecyl chain can hinder the approach of reactants to the benzimidazole core, potentially affecting reaction rates and the regioselectivity of reactions, particularly at the N-1 and N-3 positions. The hydrophobic nature of the undecyl chain also significantly impacts the solubility of the molecule, favoring nonpolar organic solvents.
Investigation of Specific Reaction Classes Involving this compound
The identified reactive sites in this compound are susceptible to a variety of chemical transformations. Key reaction classes include modifications at the nitrogen atoms of the benzimidazole ring and reactions involving the sulfur atom of the undecylsulfanyl moiety.
The nitrogen atoms of the benzimidazole ring are common sites for alkylation and acylation reactions. These reactions are important for modifying the physical and chemical properties of the molecule.
N-Alkylation: The reaction of this compound with alkylating agents, such as alkyl halides, typically proceeds in the presence of a base. The base deprotonates the N-1 position, forming a nucleophilic benzimidazolide anion, which then attacks the electrophilic alkylating agent. The regioselectivity of N-alkylation in benzimidazoles can be influenced by factors such as the nature of the alkylating agent, the base, the solvent, and the substituents on the benzimidazole ring. d-nb.info In some cases, a mixture of N-1 and N-3 alkylated products can be formed, though in unsymmetrically substituted benzimidazoles, these are distinct products. For this compound, alkylation can theoretically occur at either nitrogen, leading to two different isomers if the initial molecule exists in tautomeric forms. Studies on related heterocyclic systems like indazoles have shown that the choice of base and solvent can significantly direct the regioselectivity of alkylation. beilstein-journals.org
N-Acylation: Acylation of this compound can be achieved using acylating agents such as acyl chlorides or acid anhydrides. Similar to alkylation, this reaction is often carried out in the presence of a base to facilitate the formation of the nucleophilic nitrogen anion. N-acylation is a common method for the synthesis of various derivatives with potential applications in medicinal chemistry. mdpi.com The introduction of an acyl group can influence the electronic properties and biological activity of the parent molecule.
Interactive Table: General Conditions for N-Alkylation and N-Acylation of Benzimidazoles
| Reaction | Reagents | Base | Solvent | General Observations |
| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | NaH, K₂CO₃, NaOH | DMF, THF, Acetonitrile | Regioselectivity can be an issue, yielding mixtures of N-1 and N-3 isomers. d-nb.info |
| N-Acylation | Acyl chlorides (e.g., CH₃COCl), Acid anhydrides | Pyridine, Triethylamine | Dichloromethane (B109758), THF | Generally proceeds readily at the N-1 position. |
The sulfur atom in the undecylsulfanyl group is a site for specific chemical transformations, most notably oxidation.
Oxidation: The thioether linkage can be oxidized to a sulfoxide (B87167) and further to a sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. Mild oxidizing agents, such as hydrogen peroxide in a controlled manner or sodium periodate, tend to yield the sulfoxide. Stronger oxidizing agents, such as potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA) in excess, will typically produce the sulfone. masterorganicchemistry.com The oxidation of the sulfur atom significantly alters the electronic and physical properties of the molecule, increasing its polarity and potential for hydrogen bonding. nih.gov
S-Dealkylation (Cleavage): The carbon-sulfur bond in thioethers can be cleaved under certain conditions, though this is generally a less common reaction pathway compared to oxidation. Reductive or oxidative cleavage methods can be employed, often requiring specific reagents. For instance, treatment with certain reducing agents or strong acids can lead to the cleavage of the alkyl group from the sulfur atom.
Interactive Table: Reactions at the Thioether Linkage
| Reaction | Reagents | Product(s) |
| Oxidation to Sulfoxide | H₂O₂, NaIO₄ | 2-(undecylsulfinyl)-1H-benzimidazole |
| Oxidation to Sulfone | KMnO₄, m-CPBA (excess) | 2-(undecylsulfonyl)-1H-benzimidazole |
Mechanistic Pathways of Observed Transformations of this compound
While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the reactivity of the broader class of 2-alkylthio-1H-benzimidazoles provides a strong basis for predicting its chemical transformations. The primary reactive sites are the sulfur atom of the undecylsulfanyl group and the benzimidazole ring itself.
Oxidation of the Sulfide (B99878) Linkage:
The sulfur atom in the 2-(undecylsulfanyl) group is a primary site for oxidative transformations. Reaction with oxidizing agents can lead to the formation of the corresponding sulfoxide and sulfone. This transformation is a common metabolic pathway for many sulfur-containing xenobiotics. nih.gov
The mechanistic pathway for this oxidation typically involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. For instance, with a peroxy acid (RCO3H), the reaction would proceed as follows:
Nucleophilic Attack: The lone pair of electrons on the sulfur atom of this compound attacks the terminal oxygen of the peroxy acid.
Transition State: A concerted transition state is formed where the S-O bond is forming, and the O-O bond of the peroxy acid is breaking.
Product Formation: The sulfoxide, 2-(undecylsulfinyl)-1H-benzimidazole, is formed along with a carboxylic acid as a byproduct.
Further oxidation of the sulfoxide to the sulfone, 2-(undecylsulfonyl)-1H-benzimidazole, can occur under stronger oxidizing conditions and follows a similar mechanistic pathway.
Table 1: Plausible Oxidation Reactions of this compound
| Oxidizing Agent | Product | Reaction Conditions |
| Hydrogen Peroxide (H₂O₂) | 2-(undecylsulfinyl)-1H-benzimidazole | Mild conditions, e.g., in acetic acid |
| Peroxy Acides (e.g., m-CPBA) | 2-(undecylsulfinyl)-1H-benzimidazole | Controlled stoichiometry |
| Potassium Permanganate (KMnO₄) | 2-(undecylsulfonyl)-1H-benzimidazole | Stronger oxidizing conditions |
Electrophilic Substitution on the Benzimidazole Ring:
The benzimidazole ring can undergo electrophilic substitution reactions, primarily on the benzene ring portion. The positions para to the imidazole nitrogen (positions 5 and 6) are generally the most activated. However, the electron-donating nature of the alkylthio group at the 2-position can also influence the regioselectivity. Reactions such as nitration, halogenation, and sulfonation are theoretically possible, although the specific conditions would need to be optimized to avoid side reactions, particularly oxidation of the sulfur.
Nucleophilic Substitution at the 2-Position:
While the C-S bond at the 2-position is generally stable, it can be susceptible to nucleophilic attack under certain conditions, leading to the displacement of the undecylthiolate group. This type of reaction is less common for simple alkylthio derivatives but can be facilitated by activation of the benzimidazole ring or by using strong nucleophiles.
Stability and Degradation Pathways of this compound under Varied Chemical Environments
The stability of this compound is influenced by environmental factors such as pH, temperature, and exposure to light.
pH-Dependent Stability and Hydrolysis:
The benzimidazole ring contains both acidic (N-H) and basic (pyridinic nitrogen) centers, making its stability pH-dependent. In strongly acidic or basic solutions, hydrolysis of the thioether linkage may occur, although it is generally considered a stable bond.
Acidic Conditions: Under strong acidic conditions, protonation of the imidazole nitrogen atoms can occur. This may render the 2-position more susceptible to nucleophilic attack by water, potentially leading to the slow hydrolysis of the C-S bond to form 1,3-dihydro-2H-benzimidazole-2-thione and undecanol. However, kinetic studies on related benzimidazolylcarbamates suggest that the benzimidazole moiety itself is relatively stable to acid hydrolysis. researchgate.net
Basic Conditions: In strongly alkaline media, the N-H proton can be abstracted. The resulting anion is generally stable. Hydrolysis of the thioether bond under basic conditions is not a commonly reported degradation pathway for 2-alkylthio-benzimidazoles.
Thermal Degradation:
Benzimidazole derivatives generally exhibit good thermal stability. nih.gov Thermal degradation of this compound would likely involve the cleavage of the weakest bonds at high temperatures. The C-S and N-C bonds of the side chain are potential sites of initial fragmentation. The degradation products would depend on the specific conditions (e.g., presence of oxygen). In an inert atmosphere, homolytic cleavage could lead to radical species, while in the presence of oxygen, oxidative decomposition would be more likely.
Photodegradation:
Many benzimidazole derivatives are known to be sensitive to light. researchgate.net The photodegradation of this compound is expected to proceed via several pathways upon absorption of UV radiation.
Photo-oxidation: In the presence of oxygen, photo-oxidation of the sulfide to the sulfoxide and sulfone is a likely degradation pathway. This can be initiated by the formation of reactive oxygen species.
Homolytic Cleavage: The C-S bond can undergo homolytic cleavage upon UV irradiation, leading to the formation of a benzimidazol-2-yl radical and an undecyl radical. These radicals can then participate in a variety of secondary reactions, such as dimerization or reaction with solvent molecules.
Ring Cleavage: For some substituted benzimidazoles, cleavage of the imidazole ring has been observed upon photolysis. researchgate.net
Table 2: Predicted Stability of this compound under Different Conditions
| Condition | Stability | Potential Degradation Products |
| Neutral pH, Room Temperature, Dark | High | - |
| Strong Acid (e.g., 1M HCl), Heat | Moderate | 1,3-dihydro-2H-benzimidazole-2-thione, Undecanol |
| Strong Base (e.g., 1M NaOH), Heat | High | - |
| Elevated Temperature (>200 °C) | Low | Fragmentation of the alkyl chain, benzimidazole core decomposition |
| UV Irradiation (in solution) | Low | 2-(undecylsulfinyl)-1H-benzimidazole, 2-(undecylsulfonyl)-1H-benzimidazole, 1,3-dihydro-2H-benzimidazole-2-thione |
It is important to note that the specific rates and products of these degradation pathways would need to be confirmed through experimental studies on this compound.
Theoretical and Computational Chemistry Approaches to 2 Undecylsulfanyl 1h Benzimidazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-(undecylsulfanyl)-1H-benzimidazole, DFT calculations would provide crucial insights into its three-dimensional structure and stability.
Optimized Geometries and Conformational Analysis
A key aspect of computational chemistry is determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, this would involve modeling the benzimidazole (B57391) ring system and the flexible undecylsulfanyl side chain. Due to the rotational freedom of the single bonds within the undecyl chain, the molecule can exist in various conformations.
Conformational analysis would be performed to identify the different possible spatial arrangements of the undecylsulfanyl chain and to determine their relative energies. This process helps in identifying the most stable conformer, which is crucial for understanding the molecule's behavior and interactions. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.
Energy Minimization and Stability Prediction
Energy minimization is the process of finding the molecular geometry that corresponds to the lowest potential energy. This is achieved by systematically adjusting the atomic coordinates until a stable point on the potential energy surface is reached. The total energy of the optimized structure is a key indicator of its thermodynamic stability.
For this compound, a lower total energy would signify a more stable molecular configuration. This information is vital for predicting the feasibility of synthesizing the compound and its persistence under various conditions.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
For this compound, the spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a more quantitative measure of the molecule's stability and reactivity.
Table 1: Global Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1/(2η) | The reciprocal of hardness, indicating higher reactivity. |
Note: The values in this table would be populated with data from specific DFT calculations for this compound, which are not currently available.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Molecular Recognition Sites
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.
For this compound, the MEP map would illustrate the regions of positive and negative electrostatic potential. Typically, red-colored regions indicate negative potential and are associated with electron-rich areas, which are susceptible to electrophilic attack. Blue-colored regions represent positive potential and correspond to electron-deficient areas, which are prone to nucleophilic attack. Green regions indicate neutral potential.
The MEP map would be instrumental in predicting how this compound might interact with other molecules, such as biological receptors or other chemical reagents. It provides insights into hydrogen bonding capabilities and other non-covalent interactions that are crucial for molecular recognition.
Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a molecule such as this compound, which features a flexible undecyl chain and a rigid benzimidazole core, MD simulations are invaluable for exploring its conformational space and understanding how it interacts with its environment.
Solvent Effects: The environment surrounding a molecule significantly influences its conformation and behavior. MD simulations can model the effects of different solvents, such as water (a polar protic solvent) or a nonpolar solvent like chloroform, which can mimic the hydrophobic interior of a cell membrane. In an aqueous environment, the hydrophobic undecyl chain would likely collapse upon itself to minimize contact with water molecules, while the more polar benzimidazole head might remain exposed to the solvent. Conversely, in a lipid-like environment, the alkyl chain would likely extend to maximize favorable van der Waals interactions. These simulations provide critical information on how this compound might orient itself as it approaches and interacts with a biological target. Key parameters analyzed during these simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.govresearchgate.net
Predictive Modeling for Structure-Activity Relationship (SAR) Derivations in this compound Analogues
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound analogues, SAR and QSAR studies are essential for optimizing their therapeutic potential, such as their anthelmintic activity. nih.govresearchgate.net
The core principle of SAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. nih.gov For benzimidazole anthelmintics, key structural features that are often modified include the substituent at the 2-position and substitutions on the benzene (B151609) ring. acs.org
2-Position Substituent: The nature of the group at the 2-position is critical. In the case of this compound, the long alkylthio chain significantly contributes to the molecule's lipophilicity (hydrophobicity). Lipophilicity is a key factor in determining how a drug is absorbed, distributed, and able to penetrate biological membranes to reach its target. SAR studies on related anthelmintics have shown that varying the length and branching of the alkyl chain can modulate activity. An optimal chain length often exists that balances solubility and the ability to bind to a hydrophobic pocket in the target protein. acs.org
Benzene Ring Substituents: Modifications to the 5- and 6-positions of the benzimidazole ring can also have a profound impact on activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, influencing its binding affinity and metabolic stability.
A hypothetical SAR study for analogues of this compound might involve synthesizing compounds with varying alkyl chain lengths and different substituents on the benzimidazole ring, and then correlating these structural changes with their measured biological activity.
Table 1: Illustrative Structure-Activity Relationship (SAR) Data for Hypothetical 2-(Alkylsulfan)-1H-benzimidazole Analogues
| Analogue | R Group (at 2-position) | Modification (at 5-position) | LogP (Calculated) | Relative Activity (%) | SAR Interpretation |
|---|---|---|---|---|---|
| 1 | -S-(CH₂)₂-CH₃ (Propyl) | -H | 3.5 | 40 | Baseline activity with shorter alkyl chain. |
| 2 | -S-(CH₂)₆-CH₃ (Heptyl) | -H | 5.5 | 85 | Increased lipophilicity from longer chain enhances activity. |
| 3 | -S-(CH₂)₁₀-CH₃ (Undecyl) | -H | 7.5 | 100 | Optimal chain length for target binding and membrane penetration. |
| 4 | -S-(CH₂)₁₄-CH₃ (Pentadecyl) | -H | 9.5 | 70 | Excessive lipophilicity may decrease solubility and bioavailability. |
| 5 | -S-(CH₂)₁₀-CH₃ (Undecyl) | -Cl | 8.0 | 110 | Electron-withdrawing group may enhance binding interactions. |
| 6 | -S-(CH₂)₁₀-CH₃ (Undecyl) | -OCH₃ | 7.3 | 90 | Electron-donating group shows less favorable impact on activity. |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.
Quantum Chemical Descriptors for Understanding Intermolecular Interactions
Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of a molecule. nih.govresearchgate.net From these calculations, numerous molecular descriptors can be derived that help explain and predict the intermolecular interactions of this compound with its biological target or other molecules. nih.gov
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com For this compound, these orbitals would likely be distributed across the π-conjugated benzimidazole system, indicating its role in electronic interactions.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It highlights electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack and can act as hydrogen bond acceptors, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For this molecule, the nitrogen atoms of the imidazole (B134444) ring are expected to be regions of negative potential, making them key sites for hydrogen bonding with receptor amino acids. mdpi.com
Atomic Charges: Calculations can determine the partial charge on each atom in the molecule (e.g., Mulliken charges). This information helps to quantify the polarity of specific bonds and identify sites for electrostatic interactions, which are fundamental to drug-receptor binding.
These descriptors are crucial for understanding non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces, which collectively determine the binding affinity and specificity of the molecule for its target.
Table 2: Key Quantum Chemical Descriptors and Their Significance for Intermolecular Interactions
| Descriptor | Typical Value/Representation | Significance for this compound |
|---|---|---|
| E_HOMO (Energy of Highest Occupied Molecular Orbital) | ~ -6.0 eV | Indicates the capacity to donate electrons in charge-transfer interactions. Localized on the benzimidazole ring. |
| E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) | ~ -1.0 eV | Indicates the capacity to accept electrons. Also localized on the benzimidazole ring system. |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | A larger gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment (µ) | ~ 3-4 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and ability to engage in dipole-dipole interactions. |
| Molecular Electrostatic Potential (MEP) | Color-coded surface map | Reveals electron-rich areas (e.g., around N atoms) capable of acting as hydrogen bond acceptors and electron-poor areas (e.g., around N-H) that can act as hydrogen bond donors. |
| Mulliken Atomic Charges | Partial charge on each atom (e.g., N ≈ -0.5, C-S ≈ +0.2) | Identifies specific atoms involved in electrostatic interactions with a biological target. |
Note: The values in this table are representative for benzimidazole derivatives and serve to illustrate the concepts.
Future Research Directions and Concluding Perspectives on 2 Undecylsulfanyl 1h Benzimidazole
Emerging Synthetic Paradigms for Complex Benzimidazole (B57391) Architectures
The synthesis of 2-alkylthio-benzimidazoles has traditionally relied on the alkylation of 2-mercapto-1H-benzimidazole. While effective, future research is likely to focus on more sophisticated and sustainable synthetic strategies to create complex architectures based on the 2-(undecylsulfanyl)-1H-benzimidazole framework.
Key Emerging Synthetic Paradigms:
Late-Stage Functionalization: Developing methods for the selective functionalization of the benzimidazole core or the undecyl chain of a pre-existing this compound molecule would provide rapid access to a library of derivatives for structure-activity relationship (SAR) studies. This could involve C-H activation strategies on the benzene (B151609) ring or selective oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone.
Flow Chemistry and Microfluidics: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of benzimidazole derivatives. Future research could explore the development of flow-based processes for the synthesis of this compound, potentially enabling more efficient and reproducible production.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-S bonds. Investigating the application of this technology for the synthesis of 2-alkylthio-benzimidazoles could provide milder and more environmentally friendly alternatives to traditional methods.
Multi-component Reactions: Designing novel multi-component reactions that allow for the one-pot synthesis of complex benzimidazole derivatives from simple starting materials is a promising avenue. This approach could be used to introduce additional diversity into the this compound scaffold in a single synthetic operation.
Table 1: Comparison of Traditional and Emerging Synthetic Methods for 2-Alkylthio-Benzimidazoles
| Synthetic Method | Description | Advantages | Potential for this compound |
| Traditional Alkylation | Reaction of 2-mercapto-1H-benzimidazole with an undecyl halide in the presence of a base. | Simple, well-established. | Standard method for initial synthesis. |
| Late-Stage Functionalization | Modification of the pre-synthesized molecule. | Rapid generation of analogs. | Access to diverse derivatives for SAR studies. |
| Flow Chemistry | Synthesis in a continuous flow reactor. | Improved safety, scalability, and control. | Efficient and reproducible production. |
| Photoredox Catalysis | Use of visible light and a photocatalyst. | Mild reaction conditions, green chemistry. | Sustainable synthesis route. |
| Multi-component Reactions | One-pot synthesis from multiple starting materials. | High atom economy, increased complexity. | Rapid construction of complex analogs. |
Untapped Reactivity Potentials and Novel Reaction Discovery
The reactivity of this compound is largely dictated by the benzimidazole ring system and the thioether linkage. While some reactions are known, there is significant potential for the discovery of novel transformations.
Areas for Exploration:
Oxidation Chemistry: The sulfur atom in the undecylsulfanyl group is susceptible to oxidation. A systematic study of the selective oxidation to the corresponding sulfoxide and sulfone derivatives could yield compounds with altered electronic properties and biological activities.
Metal-Catalyzed Cross-Coupling Reactions: The N-H bond of the benzimidazole ring can be a site for cross-coupling reactions. Exploring palladium- or copper-catalyzed reactions to introduce various substituents at the N-1 position would significantly expand the chemical space around this scaffold.
Reactivity of the Undecyl Chain: The long alkyl chain, while generally considered unreactive, could be a platform for radical-mediated functionalization or other transformations to introduce new functional groups at specific positions.
Supramolecular Chemistry: The amphiphilic nature of this compound, with its polar benzimidazole head and nonpolar undecyl tail, suggests potential for self-assembly into interesting supramolecular structures like micelles or vesicles. Investigating these properties could open up new applications in drug delivery or materials science.
Advancements in Computational Methodologies for Predicting this compound Behavior
Computational chemistry offers a powerful toolkit for understanding and predicting the properties and behavior of molecules like this compound, thereby guiding experimental efforts.
Future Computational Approaches:
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To accurately model the behavior of this molecule in a biological environment, QM/MM simulations can be employed. The benzimidazole core, which is likely to be involved in key interactions, can be treated with a high level of quantum mechanics, while the long alkyl chain and the surrounding solvent or protein can be modeled using classical molecular mechanics.
Machine Learning and Artificial Intelligence (AI): As more data on the properties and activities of benzimidazole derivatives become available, machine learning algorithms can be trained to predict the biological activity, toxicity, and other properties of new derivatives like this compound. This can significantly accelerate the drug discovery process.
Advanced Molecular Dynamics (MD) Simulations: Long-timescale MD simulations can provide insights into the conformational dynamics of the flexible undecyl chain and its interactions with lipid bilayers or protein binding pockets. Techniques like metadynamics or umbrella sampling can be used to explore the free energy landscape of these interactions.
Prediction of Physicochemical Properties: Computational methods can be used to accurately predict key physicochemical properties such as lipophilicity (logP), solubility, and pKa, which are crucial for drug development and materials science applications. For a molecule with a long alkyl chain, accurately predicting its behavior in different environments is particularly important.
Table 2: Predicted Physicochemical Properties of this compound (Illustrative)
| Property | Predicted Value | Computational Method | Significance |
| LogP | > 5 | ALOGPS, XLOGP3 | High lipophilicity, likely to associate with membranes. |
| Aqueous Solubility | Low | ESOL, ALOGPS | Potential challenges in formulation and bioavailability. |
| Polar Surface Area | ~40 Ų | DFT (B3LYP/6-31G*) | Influences membrane permeability and interactions. |
| pKa | ~12 (N-H proton) | ACD/Labs, MarvinSketch | Determines ionization state at physiological pH. |
Note: These are illustrative values and would need to be confirmed by specific calculations for this compound.
Exploration of Interdisciplinary Applications Beyond Current Scope
The unique amphiphilic structure of this compound makes it an attractive candidate for a range of interdisciplinary applications beyond its potential biological activities.
Potential Interdisciplinary Applications:
Corrosion Inhibition: Benzimidazole derivatives are known to be effective corrosion inhibitors for various metals. The long undecyl chain of this compound could enhance its performance by forming a more compact and hydrophobic protective layer on the metal surface.
Organic Electronics: The benzimidazole core is a component of some organic light-emitting diode (OLED) materials. The undecyl chain could be used to tune the solubility and film-forming properties of such materials, making them more processable for device fabrication.
Nanotechnology and Drug Delivery: The self-assembly properties of this amphiphilic molecule could be harnessed to create nanoparticles or other nanostructures for the encapsulation and targeted delivery of therapeutic agents.
Sensors and Probes: The benzimidazole moiety can act as a fluorescent reporter. The long alkyl chain could be used to anchor the molecule to specific environments, such as cell membranes, allowing for the development of sensors to probe local changes in polarity or other properties.
Challenges and Opportunities in the Academic Investigation of this compound
The academic investigation of this compound presents both challenges and exciting opportunities.
Challenges:
Solubility: The high lipophilicity of the molecule can lead to poor solubility in aqueous media, which can complicate biological testing and formulation.
Characterization: The presence of a long, flexible alkyl chain can sometimes complicate crystallographic studies and may require specialized analytical techniques for full characterization.
Lack of Specific Precedent: The limited amount of published research specifically on this long-chain derivative means that researchers will be venturing into relatively unexplored territory.
Opportunities:
Novel Biological Activities: The increased lipophilicity conferred by the undecyl chain could lead to enhanced activity against lipid-enveloped viruses or bacteria with lipid-rich cell walls. It may also improve oral bioavailability for certain therapeutic targets.
New Materials with Unique Properties: The exploration of its self-assembly and surface-active properties could lead to the development of new soft materials with applications in various fields.
Fundamental Understanding of Structure-Property Relationships: A detailed study of this compound can provide fundamental insights into how long alkyl chains influence the properties and behavior of heterocyclic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
